4,4',4''-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid
Overview
Description
4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid is a complex organic compound known for its unique structure and properties. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable and highly porous structures. It has significant applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that this compound is used as an expanded benzene tricarboxylate mof linker to synthesize metal-organic frameworks (mofs) with ultra-high porosity . These MOFs have promising applications in gas adsorption, separations, storage, and more .
Mode of Action
The mode of action of this compound is primarily through its role as a linker in the synthesis of MOFs. It forms coordination bonds with metal ions, creating a porous structure that can trap and store gases
Biochemical Pathways
Given its role in the synthesis of mofs, it’s likely that it influences the physical and chemical properties of these materials, thereby affecting their performance in applications like gas storage and separation .
Result of Action
The result of the action of this compound is the formation of MOFs with ultra-high porosity. These MOFs have shown promising results in applications such as gas adsorption, separations, and storage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of metal ions in the solution can affect the self-assembled structures of the molecules formed by metal-ligand coordination bonds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid typically involves the reaction of benzene-1,3,5-triyltris(azanediyl) with benzoic acid derivatives under controlled conditions. One common method involves the use of anhydrous solvents and catalysts to facilitate the reaction. For example, a flame-dried round-bottom flask under an argon atmosphere can be used to dissolve the reactants in anhydrous tetrahydrofuran (THF) and methanol, with potassium hydroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Comparison with Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid can be compared with other similar compounds, such as:
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid: Similar in structure but with oxygen atoms instead of azanediyl groups.
Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate: Contains methylene groups instead of azanediyl groups.
4,4’,4’'-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid: Contains a triazine ring instead of a benzene ring.
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of 4,4’,4’'-(Benzene-1,3,5-triyltris(azanediyl))tribenzoic acid in forming highly porous and stable MOFs.
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyanilino)anilino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O6/c31-25(32)16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(4-10-20)26(33)34)15-24(14-22)30-21-11-5-18(6-12-21)27(35)36/h1-15,28-30H,(H,31,32)(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDKZYKUPNCXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC(=CC(=C2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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